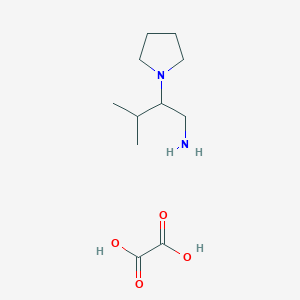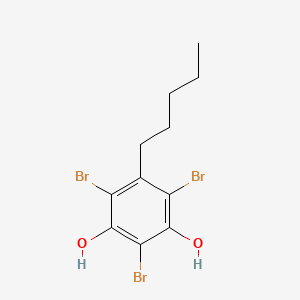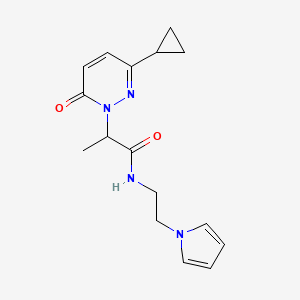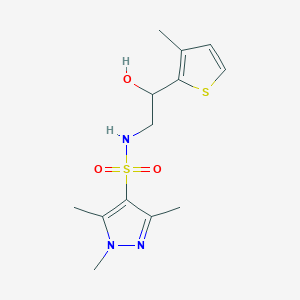
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate” is a chemical compound with the CAS Number: 2034585-57-2 . It has a molecular weight of 246.31 and is a solid in physical form . The compound belongs to the class of organic compounds known as valine and derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 246.31 . The average mass is 170.252 Da and the monoisotopic mass is 170.141907 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
3-Methyl-2-(pyrrolidin-1-yl)butan-1-amine oxalate plays a significant role in synthetic chemistry, serving as a precursor or intermediate in the synthesis of complex molecules. Arylmethylidenefuranones, for instance, demonstrate the compound's involvement in reactions with various nucleophiles, highlighting its versatility in forming a wide array of cyclic and heterocyclic compounds including amides, pyrrolones, and benzofurans (Kamneva, Anis’kova, & Egorova, 2018). This showcases the compound's utility in generating pharmacologically relevant structures, underscoring its importance in drug discovery and development processes.
Food Chemistry and Flavor Analysis
In the domain of food chemistry, branched chain aldehydes, including compounds structurally related to this compound, are critical in determining the flavor profiles of various food products. The production and breakdown pathways of these aldehydes from amino acids are crucial for controlling the formation of desired flavor compounds in both fermented and non-fermented food products (Smit, Engels, & Smit, 2009). Understanding these pathways enables the manipulation of food flavor profiles, enhancing the sensory attributes of food products.
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, present in this compound, is a common motif in medicinal chemistry, offering structural diversity and stereoelectronic properties beneficial for drug discovery. Pyrrolidine-containing compounds exhibit a broad spectrum of biological activities, making them valuable scaffolds in the search for new therapeutic agents. The review by Li Petri et al. (2021) emphasizes the pyrrolidine ring's versatility in medicinal chemistry, highlighting its incorporation into bioactive molecules with significant therapeutic potential across various disease states, including its role in enhancing molecular stereochemistry and contributing to the three-dimensional pharmacophore space (Li Petri et al., 2021).
Environmental Science and Sorption Technologies
In environmental science, the application of compounds related to this compound extends to the development of sorbents for pollutant removal. Studies on sorption technologies, particularly those involving amine-functionalized materials, indicate their efficacy in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Ateia et al. (2019) review the use of amine-containing sorbents, emphasizing their potential in addressing water contamination challenges through electrostatic interactions, hydrophobic interactions, and sorbent morphology considerations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.C2H2O4/c1-8(2)9(7-10)11-5-3-4-6-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQZAQVIZBKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCCC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2852823.png)
![3-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2852825.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2852829.png)

![3-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2852833.png)

![4-[(Cyclopentylamino)sulfonyl]benzoic acid](/img/structure/B2852835.png)
![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852836.png)
![N-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2852838.png)

![Tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2852840.png)